molecular formula C16H19NO3 B13029461 Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13029461
M. Wt: 273.33 g/mol
InChI Key: QWFFHPIDIXTTDL-UHFFFAOYSA-N
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Description

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with various nucleophiles to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding properties, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can be compared with other spiro compounds such as:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • 2,4’-dioxo-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinoline]-1’-carboxylic acid

These compounds share similar structural features but differ in their specific functional groups and ring structures, which can lead to different chemical properties and applications .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19)

InChI Key

QWFFHPIDIXTTDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1

Origin of Product

United States

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